

Application Notes and Protocols: Tungsten Precursors for Chemical Vapor Deposition

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Compound of Interest		
Compound Name:	Tungsten trifluoride	
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Introduction

While the inquiry specified **tungsten trifluoride** (WF3) as a precursor for Chemical Vapor Deposition (CVD), a review of available scientific literature indicates that WF3 is not a commonly utilized or documented precursor for this purpose. The predominant precursor for tungsten and tungsten-based thin film deposition via CVD is tungsten hexafluoride (WF6). This document will therefore focus on the application and protocols for WF6, and will also briefly discuss other alternative tungsten precursors. These notes are intended for researchers, scientists, and professionals in drug development who may utilize thin film deposition in their work.

Tungsten films are crucial in the microelectronics industry for applications such as filling vias and contacts due to their chemical inertness and low electrical resistivity.[1] CVD is a preferred method for depositing these films because it provides excellent conformity and step coverage in high-aspect-ratio structures.[1][2]

Alternative Tungsten Precursors

Besides WF6, other precursors have been investigated for tungsten film deposition to overcome some of the challenges associated with WF6, such as the corrosive nature of the HF byproduct and fluorine contamination.[3] These alternatives include:

 Tungsten Hexacarbonyl (W(CO)6): This precursor avoids fluorine-related issues but has disadvantages such as being a solid with a non-reproducible vapor pressure and high



toxicity.[3][4]

- Tungsten Alkoxides (e.g., W(OEt)5, W(OEt)6): These have been used for the deposition of tungsten oxide films.[5][6]
- Organometallic Tungsten Compounds: Novel liquid precursors like tungsten(0)
 pentacarbonyl 1-methylbutylisonitrile have been developed to offer safer handling and better
 control over the deposition process.[3][4]

Chemical Vapor Deposition of Tungsten from Tungsten Hexafluoride (WF6)

The CVD process for depositing tungsten from WF6 involves the transport of the volatile precursor to the substrate surface, where it adsorbs and reacts to form a solid film.[2] The byproducts of the reaction are then desorbed and removed from the reactor.[2]

Deposition Chemistries

The two most common chemistries for the blanket deposition of tungsten using WF6 are reduction by hydrogen (H2) and by silane (SiH4).[2][7]

- Hydrogen Reduction: WF6(g) + 3H2(g) → W(s) + 6HF(g)[2] This chemistry is widely used for blanket tungsten deposition.[2]
- Silane Reduction: 2WF6(g) + 3SiH4(g) → 2W(s) + 3SiF4(g) + 6H2(g)[2] Silane reduction is
 often used to create a nucleation layer before the hydrogen reduction step.[7]

Experimental Data

The properties of the deposited tungsten films are highly dependent on the deposition method and parameters.



Parameter	H2-CVD of W	at-H-CVD of W	HWALD of W
Substrate Temperature	375 °C	350 °C	350 °C
Resistivity	20 μΩ·cm	28 μΩ·cm	100 μΩ·cm
Crystal Phase	α-W	α-W	β-W
Film Purity	-	-	99%

Source: Comparison of tungsten films grown by CVD and hot-wire assisted atomic layer deposition.[1]

0 1-	L-100	Crystalline
00 1-	L-100	Amorphous/Crystallin
0 1-	-10	Amorphous
)	0 1	0 1-100

Source: Chemical Vapor Deposition of Tungsten Oxide.[5]

Experimental Protocols

Protocol 1: Blanket Tungsten Film Deposition via H2 Reduction of WF6

Objective: To deposit a conformal tungsten film on a substrate with a titanium nitride (TiN) adhesion layer.



Materials:

- Substrate: Silicon wafer with a TiN adhesion layer.
- Precursor: Tungsten hexafluoride (WF6) gas.
- Reducing Agent: Hydrogen (H2) gas.
- Carrier Gas: Argon (Ar) or Nitrogen (N2).
- CVD Reactor with a heated substrate holder and mass flow controllers.

Procedure:

- Substrate Preparation: Place the TiN-coated silicon wafer into the CVD reactor chamber.
- System Purge: Purge the reactor with an inert gas (Ar or N2) to remove any residual moisture and oxygen. WF6 reacts readily with moisture to form tungsten oxides and hydrofluoric acid (HF).[2]
- Heating: Heat the substrate to the desired deposition temperature, typically between 400 °C and 500 °C for H2 reduction to achieve low resistivity.[1]
- Gas Introduction:
 - Introduce H2 into the chamber at a controlled flow rate.
 - Introduce WF6 into the chamber at a controlled flow rate. The ratio of H2 to WF6 is a critical parameter for controlling the deposition rate and film properties.
- Deposition: Allow the reaction to proceed for the desired amount of time to achieve the target film thickness. The deposition is kinetically controlled by the surface reaction, which ensures a conformal layer.[2]
- Purge and Cool-down:
 - Stop the flow of WF6 and H2.



- Purge the chamber with inert gas to remove all reactive gases and byproducts.
- Turn off the heater and allow the substrate to cool down to room temperature under the inert gas flow.
- Sample Removal: Once at room temperature, vent the chamber and remove the coated substrate.

Protocol 2: Deposition of Tungsten Oxide (WO3) Films via Hot-Wire CVD (HWCVD)

Objective: To deposit nanogranular tungsten oxide thin films.

Materials:

- Tungsten filaments.
- Substrate: Glassy carbon or other suitable material.
- Reactive Gas: Air or a mixture of oxygen and an inert gas.
- HWCVD Reactor.

Procedure:

- Setup: Place the substrate in the HWCVD chamber, positioned below the tungsten filaments.
- Evacuation and Gas Flow: Evacuate the chamber to a base pressure and then introduce a constant flow of air or O2/Ar mixture to maintain a reduced pressure.
- Filament Heating: Resistively heat the tungsten filaments to a high temperature (e.g., 1700-2000 °C).[1] The hot filaments will react with the oxygen in the chamber, and the resulting volatile tungsten oxide species will deposit on the substrate.
- Deposition: The substrate surface temperature will increase due to thermal radiation from the filaments. The deposition time will determine the film thickness and grain size. For example, deposition for 5 minutes can result in grain sizes of 8-16 nm, while 60 minutes can lead to grain sizes of 20-42 nm.[8]



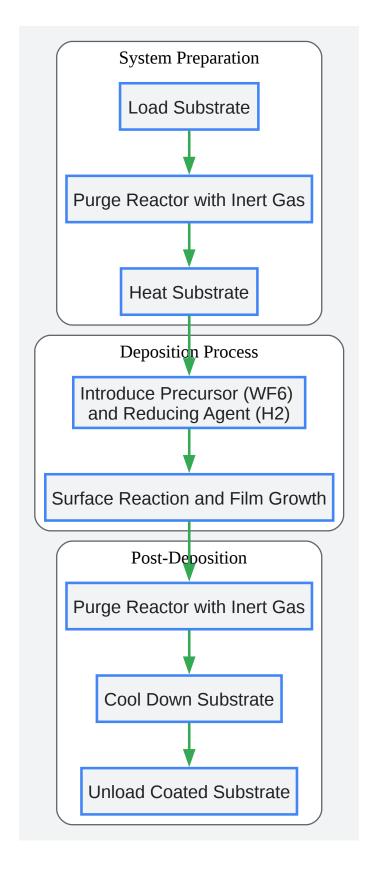




- Crystallization: For longer deposition times (e.g., 15 minutes or more), the heat from the filaments can be sufficient to crystallize the initially amorphous WO3 film into a monoclinic phase.[8]
- Cool-down and Sample Removal: After the desired deposition time, turn off the filament power and gas flow. Allow the system to cool under vacuum before venting and removing the sample.

Visualizations

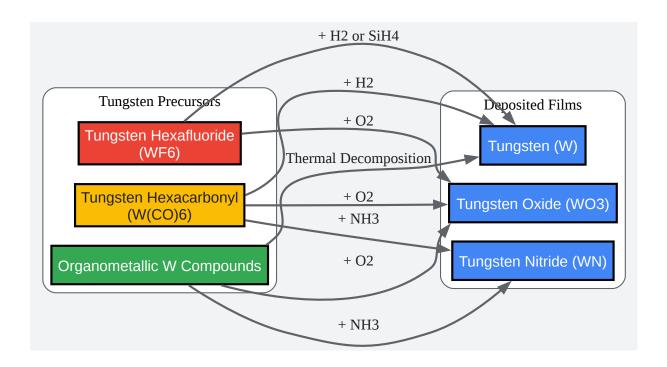




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Caption: General workflow for a typical CVD process.





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Caption: Relationship between tungsten precursors and resulting films.

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